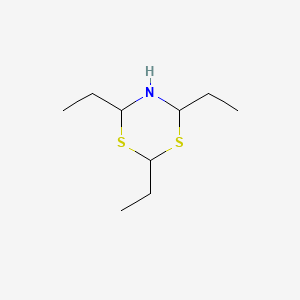

2,4,6-Triethyl-1,3,5-dithiazinane

Description

Historical Trajectories in Heterocyclic Sulfur-Nitrogen Chemistry Research

The journey into understanding compounds like 2,4,6-Triethyl-1,3,5-dithiazinane is built upon a rich history of heterocyclic chemistry. The field's origins can be traced back to the 19th century with the discovery of foundational heterocyclic compounds. numberanalytics.comresearchgate.net Key early discoveries included furan (B31954) in 1831, pyrrole (B145914) in 1834, and subsequently thiophene, which established the existence of stable ring structures containing atoms other than carbon. numberanalytics.comresearchgate.net

The study of heterocycles containing both sulfur and nitrogen has been a significant branch of this research for many decades. nih.gov This interest was initially fueled by the diverse biological activities and unique structural properties exhibited by these molecules, leading to applications in pharmaceuticals and agrochemicals. nih.gov The development of advanced analytical techniques like spectroscopy and X-ray crystallography was crucial in moving from a basic understanding based on chemical reactions to elucidating the precise three-dimensional structures of these complex molecules. numberanalytics.com The synthesis of 1,3,5-dithiazinanes has evolved, with modern methods such as the multicomponent cyclothiomethylation of amines with aldehydes and hydrogen sulfide (B99878), reflecting trends towards green chemistry. researchgate.net

Contemporary Significance of 1,3,5-Dithiazinanes in Fundamental Chemical Inquiry

In modern chemical research, 1,3,5-dithiazinanes and related structures are subjects of ongoing investigation for their diverse properties and potential applications. These compounds are explored as polydentate ligands for creating coordination compounds and are studied for their unique structural and stereochemical characteristics. researchgate.net The broader family of sulfur-nitrogen heterocycles is recognized for its potential in designing new materials, including molecular conductors and magnets. nih.gov

While the related 1,3,5-triazines are well-known for their use as building blocks in combinatorial chemistry and materials science researchgate.neteurekaselect.com, 1,3,5-dithiazinanes are gaining attention for their specific attributes. Research has shown that these compounds can be synthesized through various methods, including the reaction of isothiocyanates or the cyclization of thioamides. researchgate.net The fundamental inquiry into these systems often involves exploring their reactivity, conformational analysis, and the influence of substituents on the heterocyclic ring's properties.

The compound this compound, also known as Triethylthialdine, is noted for its use as a flavoring agent, imparting savory and meaty notes. thegoodscentscompany.com However, its chemical properties extend beyond organoleptic applications. It has been investigated for antimicrobial activity against certain microorganisms and shows potential as a fungicide and insecticide. ontosight.ai Furthermore, it can serve as a chemical intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.ai

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₉NS₂ |

| Molecular Weight | 205.38 g/mol sigmaaldrich.com |

| Appearance | Colorless to pale yellow clear liquid thegoodscentscompany.comontosight.ai |

| Odor | Sulfurous, alliaceous, roasted onion, leek, fatty thegoodscentscompany.com |

| Specific Gravity | 1.03650 to 1.03750 @ 20.00 °C thegoodscentscompany.com |

| Refractive Index | 1.53060 to 1.53090 @ 20.00 °C thegoodscentscompany.com |

| Boiling Point | 287.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Flash Point | 285.00 °F (140.56 °C) thegoodscentscompany.com |

| Solubility | Insoluble in water; soluble in alcohol thegoodscentscompany.comnih.gov |

Identified Research Gaps and Prospective Avenues for this compound Investigation

Despite the existing knowledge, there are several research gaps and potential future directions for the study of this compound. Much of the publicly available data focuses on its application as a food flavoring agent. thegoodscentscompany.comnih.gov While its antimicrobial, fungicidal, and insecticidal properties have been noted ontosight.ai, there is a lack of extensive studies detailing its mechanism of action, spectrum of activity, and potential for practical application in agriculture or as a preservative.

Future research could systematically explore its biological activities. This would involve screening against a wider range of microbial and fungal species to fully characterize its potential as an antimicrobial agent. Furthermore, detailed investigations into its efficacy and phytotoxicity would be necessary to determine its viability as an agrochemical.

Another promising avenue is its use as a synthetic intermediate. ontosight.ai The 1,3,5-dithiazinane ring is a unique scaffold, and the presence of reactive sites could be exploited for the synthesis of novel heterocyclic compounds with potential pharmaceutical or material science applications. Research into the reactivity of the ring and the development of synthetic methodologies to functionalize the molecule would be a valuable contribution to synthetic organic chemistry. Elucidating the stereochemistry of its diastereoisomers, which are known to exist as a mixture thegoodscentscompany.com, and studying the biological and chemical properties of the individual isomers could also unlock new applications and a deeper understanding of its structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-triethyl-1,3,5-dithiazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS2/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANIECMHWBXFCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC(SC(S1)CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10338184 | |

| Record name | 2,4,6-Triethyl-1,3,5-dithiazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to yellow liquid, Alliaceous, onion, fatty scallion aroma | |

| Record name | Triethylthialdine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | Triethylthialdine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0365-1.0375 (20°) | |

| Record name | Triethylthialdine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2178/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

54717-17-8 | |

| Record name | 2,4,6-Triethyl-1,3,5-dithiazinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054717178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Triethyl-1,3,5-dithiazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10338184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIETHYLDIHYDRO-4H-1,3,5-DITHIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRIETHYL-1,3,5-DITHIAZINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PHT7XFK4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4,6 Triethyl 1,3,5 Dithiazinane and Its Structural Congeners

Strategic Development of Ring-Forming Reactions

The primary approach to constructing the 1,3,5-dithiazinane core involves the formation of multiple carbon-heteroatom bonds in a controlled manner. Strategic development in this area has focused on convergent and efficient synthetic methods.

One-Pot Multicomponent Reaction (MCR) Frameworks for Dithiazinane Annulation

The most direct and established method for the synthesis of 2,4,6-trialkyl-substituted 1,3,5-dithiazinanes is a one-pot multicomponent reaction (MCR). This approach involves the simultaneous reaction of an aldehyde, ammonia (B1221849), and a source of hydrogen sulfide (B99878). In the case of 2,4,6-Triethyl-1,3,5-dithiazinane, the specific precursors are propionaldehyde, ammonia, and hydrogen sulfide.

3 CH₃CH₂CHO + NH₃ + 2 H₂S → C₉H₁₉NS₂ + 3 H₂O

The efficiency of this MCR lies in its ability to generate complexity in a single synthetic operation from simple and readily available starting materials.

| Aldehyde | Product | Reaction Conditions | Reported Yield |

|---|---|---|---|

| Acetaldehyde | 2,4,6-Trimethyl-1,3,5-dithiazinane (Thialdine) | Aqueous ammonia, H₂S gas | Good |

| Propionaldehyde | This compound | Ammonia, H₂S in a suitable solvent | Moderate to Good |

| Butyraldehyde | 2,4,6-Tripropyl-1,3,5-dithiazinane | Ammonia, NaHS | Moderate |

Aminonitrile-Initiated Pathways in Dithiazinane Synthesis

While the direct MCR is the most common route, the potential for aminonitrile-initiated pathways in the synthesis of sulfur-containing heterocycles is an area of exploratory research. Aminonitriles, which can be formed from the Strecker synthesis (reaction of an aldehyde, ammonia, and cyanide), are versatile intermediates.

A hypothetical pathway to a dithiazinane-like structure could involve the reaction of an α-aminonitrile with a source of sulfur, such as hydrogen sulfide. This could potentially lead to the formation of a thioamide intermediate, which could then undergo further reactions, possibly with another equivalent of a thioaldehyde, to form the dithiazinane ring. However, this route is not a well-established or commonly reported method for the synthesis of 2,4,6-trialkyl-1,3,5-dithiazinanes and remains a theoretical possibility requiring further investigation.

Optimization of Reaction Parameters for Enhanced Chemical Yield and Selectivity

The yield and selectivity of the one-pot synthesis of this compound can be influenced by several reaction parameters. Optimization of these parameters is crucial for developing an efficient and reliable synthetic protocol.

Temperature: The reaction is typically carried out at or below room temperature to control the exothermicity and minimize the formation of side products. Lower temperatures often favor the formation of the desired dithiazinane.

pH: The pH of the reaction medium can significantly affect the equilibrium between the reactants and intermediates. A slightly basic medium, often provided by the use of aqueous ammonia, is generally favorable for the reaction.

Reactant Stoichiometry: The molar ratio of the aldehyde, ammonia, and hydrogen sulfide can impact the product distribution. Careful control of the stoichiometry is necessary to maximize the yield of the desired product and minimize the formation of other sulfur-containing heterocycles or polymeric materials.

Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield. While the reaction can be carried out in aqueous media, the use of organic co-solvents may be beneficial in some cases.

Catalyst: While the reaction can proceed without a catalyst, the use of acid or base catalysts can potentially enhance the reaction rate. However, careful selection of the catalyst is necessary to avoid unwanted side reactions.

| Parameter | Condition | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | Low (0-25 °C) | Generally higher selectivity for the desired dithiazinane. |

| High (>50 °C) | May lead to the formation of byproducts and decomposition. | |

| pH | Slightly Basic | Favors the nucleophilic attack of ammonia and sulfide. |

| Acidic | Can lead to the formation of different heterocyclic systems. | |

| Catalyst | Lewis or Brønsted Acids | May accelerate the reaction but can also promote side reactions. |

Exploration of Unconventional Synthetic Routes

Beyond the traditional one-pot reaction, the exploration of unconventional synthetic routes offers potential advantages in terms of reaction efficiency, reduced reaction times, and milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. The application of microwave heating to the multicomponent synthesis of this compound could potentially lead to a significant reduction in reaction time and an improvement in yield by promoting more efficient energy transfer to the reacting molecules.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can also enhance reaction rates through the phenomenon of acoustic cavitation. This can lead to improved mass transfer and the formation of highly reactive intermediates, potentially facilitating the dithiazinane ring formation under milder conditions and in shorter timeframes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. A flow-based synthesis of this compound could enable better control over the reaction, leading to improved selectivity and easier scalability compared to batch processes.

Principles of Sustainable Synthesis Applied to Dithiazinane Architectures

The principles of green chemistry and sustainable synthesis are increasingly important in the design of chemical processes. The synthesis of this compound can be evaluated and improved based on these principles.

Atom Economy: The one-pot multicomponent reaction for the synthesis of this compound exhibits excellent atom economy, as the majority of the atoms from the reactants are incorporated into the final product. The only major byproduct is water, which is environmentally benign.

Use of Safer Solvents: While the reaction can be performed in aqueous media, which is a green solvent, further research into the use of other environmentally friendly solvents or even solvent-free conditions could enhance the sustainability of the process.

Energy Efficiency: The exploration of energy-efficient methods such as microwave and ultrasound-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and reaction times.

Renewable Feedstocks: While propionaldehyde is traditionally derived from petrochemical sources, the development of bio-based routes to this aldehyde could further improve the sustainability profile of this compound synthesis.

By applying these principles, the synthesis of this compound and its congeners can be made more environmentally friendly and economically viable.

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles

Mechanistic Studies of Dithiazinane Ring Formation

The formation of the 1,3,5-dithiazinane ring is a fascinating example of cyclocondensation, typically involving the reaction of an aldehyde with a source of ammonia (B1221849) and hydrogen sulfide (B99878). In the case of 2,4,6-triethyl-1,3,5-dithiazinane, the precursor aldehyde is propanal. While detailed kinetic and mechanistic studies specifically for this triethyl-substituted dithiazinane are not extensively documented in publicly available literature, the general mechanism can be inferred from the well-established reactions of aldehydes with ammonia and its derivatives, as well as with hydrogen sulfide. nist.govuni.lusigmaaldrich.comnih.gov

The reaction likely proceeds through the initial formation of an imine from propanal and ammonia, which is an acid-catalyzed and reversible process. nist.govuni.lusigmaaldrich.com Concurrently, the reaction of propanal with hydrogen sulfide can lead to the formation of thioaldehydes or gem-dithiols. These reactive intermediates can then undergo a series of nucleophilic additions and condensations to form the heterocyclic ring.

Identification and Characterization of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states in the formation of this compound remain an area for further investigation. It is hypothesized that the reaction proceeds through various open-chain and partially cyclized intermediates. These could include imines, thioaldehydes, and aminothiols. The concept of ring-chain tautomerism is highly relevant here, where an equilibrium exists between the open-chain and cyclic forms. thegoodscentscompany.comnih.gov Spectroscopic techniques such as NMR and mass spectrometry would be invaluable in detecting and characterizing these transient species. Computational studies could also provide insights into the structures and energies of the transition states involved in the ring-closing steps.

Reactivity Studies Towards Diverse Chemical Reagents

The reactivity of this compound is dictated by the presence of the nitrogen and sulfur heteroatoms and the C-S and C-N bonds within the ring. While this compound is noted for its use as a flavoring agent and has been investigated for antimicrobial and agricultural applications, detailed studies on its reactivity with a broad spectrum of chemical reagents are limited. thegoodscentscompany.comontosight.ai Based on the reactivity of similar heterocyclic systems, such as triazines, it can be inferred that the nitrogen and sulfur atoms can act as nucleophilic centers. nih.govnih.govulisboa.pt

Reactions with electrophiles would likely target the lone pairs of electrons on the nitrogen and sulfur atoms. Conversely, the carbon atoms adjacent to the heteroatoms are potential electrophilic sites, susceptible to attack by strong nucleophiles. The stability of the ring would play a significant role in determining the outcome of such reactions, with the possibility of ring-opening under certain conditions.

Stereochemical Aspects and Control in Dithiazinane Reactions

The this compound molecule possesses three stereocenters at the 2, 4, and 6 positions of the ring. Consequently, it can exist as a mixture of diastereoisomers. thegoodscentscompany.com Reports indicate that the commercially available compound is indeed a mixture of the (R,R), (R,S), (S,R), and (S,S) isomers in approximately equal ratios. thegoodscentscompany.com

The control of stereochemistry during the synthesis of substituted dithiazinanes is a challenging yet crucial aspect for applications where a specific stereoisomer is required. Diastereoselective synthetic methods, potentially involving chiral auxiliaries or catalysts, would be necessary to achieve stereocontrol. nih.govnih.gov Furthermore, the conformational analysis of the dithiazinane ring, which likely adopts a chair-like conformation, is essential for understanding the spatial arrangement of the ethyl substituents and its influence on the compound's properties and reactivity.

Research into Ring Stability, Transformation Pathways, and Decomposition Kinetics

The stability of the 1,3,5-dithiazinane ring is a key factor in the compound's utility and persistence. Research into the thermal decomposition of related nitrogen-rich heterocyclic compounds suggests that decomposition often proceeds via radical mechanisms, with the cleavage of C-N, C-C, and C-O bonds. nih.gov In the case of this compound, thermal stress would likely lead to the fragmentation of the ring and the release of smaller volatile molecules.

The presence of both nitrogen and sulfur in the ring suggests potential for complex transformation pathways. For instance, acid-catalyzed hydrolysis could lead to ring opening and the formation of the starting aldehyde, ammonia, and hydrogen sulfide. rsc.org The decomposition of the compound can also be studied using techniques like mass spectrometry, which can provide information about the fragmentation patterns of the molecular ion. researchgate.net Additionally, microbial degradation pathways for sulfur-containing heterocycles are an area of active research, with potential environmental implications. nih.gov

Advanced Structural and Stereochemical Characterization of 2,4,6 Triethyl 1,3,5 Dithiazinane

Conformational Analysis of the 1,3,5-Dithiazinane Heterocyclic Ring System

The 1,3,5-dithiazinane ring is a six-membered heterocycle containing two sulfur atoms and one nitrogen atom at positions 1, 3, and 5, respectively. Like the well-studied cyclohexane (B81311) and 1,3-dithiane (B146892) systems, the 1,3,5-dithiazinane ring is not planar and adopts non-planar conformations to minimize angular and torsional strain. The most stable conformation is typically a chair form.

For 2,4,6-Triethyl-1,3,5-dithiazinane, the chair conformation is the most energetically favorable. In this conformation, the three ethyl substituents at carbons 2, 4, and 6 can occupy either axial or equatorial positions. The steric bulk of the ethyl groups plays a crucial role in determining the preferred arrangement. Generally, substituents on a six-membered ring prefer the equatorial position to minimize 1,3-diaxial interactions, which are a source of significant steric strain.

Therefore, the most stable conformer of this compound is the all-equatorial chair conformation, where all three ethyl groups are positioned equatorially. Other conformations, such as those with one or more axial ethyl groups, would be higher in energy. The conformational isomerization process involves ring inversion, passing through higher-energy twist-boat and boat transition states. Studies on analogous substituted 1,3-dithianes have shown that the energy barrier for this inversion can be determined, and the preference for the equatorial position is a dominant factor. researchgate.net

Methodologies for Diastereoisomeric and Enantiomeric Purity Determination

This compound has three stereocenters at the C2, C4, and C6 positions. This gives rise to multiple stereoisomers. Commercially available this compound is often sold as a mixture of diastereomers. thegoodscentscompany.com Specifically, it can exist as a mixture of four diastereomers: (2R,4R,6R), (2S,4S,6S), (2R,4S,6R), and (2S,4R,6S), among others, often in equal ratios. thegoodscentscompany.com

Determining the diastereoisomeric and enantiomeric purity of a sample requires specialized analytical techniques.

Gas Chromatography (GC): Chiral gas chromatography is a primary method for separating stereoisomers. By using a chiral stationary phase in the GC column, the different isomers of this compound can be separated based on their differential interactions with the chiral phase. This allows for the quantification of the ratio of different diastereomers and enantiomers in a mixture. The NIST Chemistry WebBook lists Kovats retention indices for this compound on various GC columns, indicating its amenability to GC analysis. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Similar to GC, chiral HPLC utilizes a chiral stationary phase to resolve enantiomers and diastereomers. This technique is highly effective for the separation and quantification of stereoisomers in a liquid phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly with the use of chiral solvating agents or chiral derivatizing agents, can be used to distinguish between different stereoisomers. The chiral agent interacts with the isomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for the determination of isomeric purity.

Sophisticated Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons of the ethyl groups (triplets and quartets) and the protons on the heterocyclic ring. The chemical shifts and coupling constants of the ring protons (at C2, C4, and C6) would be particularly informative about their stereochemical environment (axial vs. equatorial). For instance, axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

¹³C NMR: The carbon NMR spectrum would show signals for the two carbons in each ethyl group and the three carbons within the dithiazinane ring. The chemical shifts would confirm the presence of these carbon environments.

While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on its structure.

| Predicted NMR Data for this compound |

| Technique |

| ¹H NMR |

| ¹³C NMR |

| 2D NMR (COSY, HSQC) |

Mass Spectrometry-Based Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular weight of this compound is 205.38 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 205.

The fragmentation of this compound would likely proceed through several characteristic pathways common to amines and thioethers. libretexts.orgmiamioh.edu

Alpha-Cleavage: The most common fragmentation pathway for amines and ethers/thioethers is cleavage of the C-C bond alpha to the heteroatom. For this molecule, this would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) from one of the C2, C4, or C6 positions, leading to a stable cation at m/z 176.

Ring Cleavage: The heterocyclic ring can also undergo fragmentation. Cleavage of the C-S or C-N bonds could lead to various smaller fragment ions. For example, the loss of a thioformyl (B1219250) group (•CHS) or related fragments can occur.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, providing another layer of structural confirmation. uni.lu

| Predicted Mass Spectrometry Fragments |

| Adduct |

| [M]⁺ |

| [M+H]⁺ |

| [M+Na]⁺ |

| [M-C₂H₅]⁺ |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The spectra provide a unique "molecular fingerprint." For this compound, key vibrational modes would include:

C-H Stretching: Vibrations from the ethyl groups and the ring methine (CH) groups would appear in the region of 2850-3000 cm⁻¹.

N-H Stretching: The secondary amine (N-H) group would show a characteristic stretching vibration, typically around 3300-3500 cm⁻¹.

C-N Stretching: This vibration would be expected in the 1000-1250 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bonds would produce weak to medium intensity bands in the fingerprint region, typically between 600-800 cm⁻¹.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the absolute conformation of the 1,3,5-dithiazinane ring and its substituents.

To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

An X-ray crystallographic study would unequivocally:

Confirm the chair conformation of the dithiazinane ring.

Determine the precise orientation (axial or equatorial) of the three ethyl groups.

Provide accurate measurements of all bond lengths (C-C, C-H, C-N, C-S, N-H) and bond angles.

Reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystal lattice.

Although no crystal structure for this compound appears to be published in open literature, the methodology has been successfully applied to related heterocyclic systems like triazines, providing definitive structural data. researchgate.net

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactive Sites

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of a molecule. For 2,4,6-triethyl-1,3,5-dithiazinane, these calculations can map the electron density distribution, revealing how electrons are shared across the dithiazinane ring and the ethyl substituents.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, quantum calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the lone pairs of electrons on the sulfur and nitrogen atoms are expected to be primary nucleophilic sites, while the hydrogen atoms of the ethyl groups would be mildly electrophilic. This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its potential reaction pathways.

Molecular Dynamics Simulations for Conformational Space and Flexibility

The this compound molecule is not a rigid structure. The six-membered dithiazinane ring can adopt several conformations, with the "chair" form typically being the most stable, analogous to cyclohexane (B81311). libretexts.org The three ethyl substituents at positions 2, 4, and 6 can be oriented in either axial or equatorial positions, leading to a complex mixture of diastereoisomers. thegoodscentscompany.com

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating these movements, MD can explore the potential energy surface of this compound, identifying stable conformers and the energy barriers for conversion between them. nih.gov These simulations can reveal the flexibility of the ring system and the rotational freedom of the ethyl groups.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of this compound. These in silico predictions are particularly useful for complementing experimental data or for providing reference data when experimental spectra are unavailable.

Methods like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding of each nucleus in the molecule's optimized geometry, a theoretical NMR spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the structure and assign specific signals to the correct atoms.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in identifying the characteristic bond-stretching and bending modes of the dithiazinane ring and its substituents.

Mass spectrometry data can also be predicted. For instance, the collision cross-section (CCS) is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry. Computational tools can predict CCS values for different adducts of the molecule, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions. These predicted values can be compared with experimental measurements to increase confidence in compound identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data sourced from computational predictions. uni.lu

| Adduct Ion | Predicted CCS (Ų) |

| [M+H]⁺ | 142.0 |

| [M+Na]⁺ | 147.9 |

| [M-H]⁻ | 142.0 |

| [M+NH₄]⁺ | 160.1 |

| [M+K]⁺ | 143.3 |

| [M]⁺ | 140.1 |

| [M]⁻ | 140.1 |

Computational Modeling of Reaction Mechanisms and Energetics

Computational modeling is a key technique for investigating the mechanisms and energy changes involved in chemical reactions. For this compound, this could involve studying its synthesis or decomposition pathways. The compound can be synthesized via the reaction of 2,4,6-triethyl-1,3,5-dithiazine with a reducing agent. ontosight.ai A more fundamental synthesis involves the reaction of propionaldehyde, ammonia (B1221849), and hydrogen sulfide (B99878).

No Evidence of this compound in Organocatalytic Applications

Despite a thorough review of scientific literature, there is currently no available research to support the use of the chemical compound this compound as an organocatalyst. This compound is primarily recognized and utilized as a flavoring agent in the food industry and is not documented in the context of synthetic organic chemistry for catalytic purposes.

Searches for the specific compound in databases of chemical literature and catalysis-focused journals did not yield any studies related to its characterization as an organocatalyst, its application in asymmetric catalysis, or any mechanistic investigations into such catalytic activity. Further inquiries into the broader class of 1,3,5-dithiazinane derivatives also failed to uncover any relevant examples of their use in organocatalytic transformations as outlined in the requested article structure.

Therefore, the proposed exploration of this compound's role in organocatalytic applications, including its potential for asymmetric catalysis, enantioselective reactions, and immobilization strategies, cannot be substantiated with existing scientific findings. The foundational premise of the requested article—that this specific compound functions as an organocatalyst—is not supported by the current body of scientific evidence.

Contribution to Prebiotic Chemistry and Origin of Life Hypotheses

Plausible Abiotic Formation Pathways of 2,4,6-Triethyl-1,3,5-dithiazinane under Early Earth Conditions

The formation of any prebiotically relevant molecule requires a plausible synthesis route from simple precursors thought to be present on the early Earth. For this compound, a plausible abiotic synthesis would likely involve the reaction of propanal (the three-carbon aldehyde corresponding to the ethyl groups), ammonia (B1221849) (a source of nitrogen), and hydrogen sulfide (B99878) (a source of sulfur). These precursors are considered to have been available on the primordial Earth. nih.gov

The early Earth's atmosphere and hydrothermal vent systems are thought to have been rich in simple organic molecules, ammonia, and sulfur compounds. nasa.gov Laboratory simulations of early Earth conditions, such as the Miller-Urey experiment, have demonstrated the formation of a variety of organic compounds from inorganic precursors when subjected to energy sources like lightning or ultraviolet radiation. nih.gov While not specifically identified in these experiments, the building blocks of this compound are consistent with the types of molecules produced.

The formation of the dithiazinane ring would likely proceed through a series of condensation reactions. A hypothetical pathway could involve the reaction of propanal with ammonia and hydrogen sulfide to form intermediate thials and imines, which could then cyclize to form the stable 1,3,5-dithiazinane ring structure. The presence of mineral surfaces, such as clays (B1170129) or pyrite, could have played a crucial role in concentrating these precursors and catalyzing the necessary reactions. nih.gov

Table 1: Plausible Precursors for the Abiotic Synthesis of this compound

| Precursor | Chemical Formula | Plausible Early Earth Source |

| Propanal | C₃H₆O | Atmospheric reactions, hydrothermal vents |

| Ammonia | NH₃ | Volcanic outgassing, atmospheric reactions, hydrothermal systems |

| Hydrogen Sulfide | H₂S | Volcanic outgassing, hydrothermal vents |

Evaluation of Dithiazinanes as Primitive Organocatalysts in Prebiotic Scenarios

The transition from a non-living chemical world to a biological one likely required the emergence of molecules that could catalyze reactions, accelerating the formation of more complex and functional structures. Organocatalysis, the acceleration of chemical reactions by small organic molecules, is a leading hypothesis for the origin of catalysis before the evolution of protein enzymes. nih.gov

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are known to be effective organocatalysts in modern organic chemistry. nih.gov The lone pairs of electrons on the nitrogen and sulfur atoms in the this compound ring could potentially participate in catalytic cycles. For instance, they could act as Lewis bases to activate substrates or as nucleophiles to form reactive intermediates.

While direct evidence for the catalytic activity of this compound in a prebiotic context is lacking, the broader class of sulfur-containing heterocycles has been implicated in important prebiotic reactions. For example, some studies have shown that simple thiols and related sulfur compounds can influence peptide formation. nih.gov It is conceivable that dithiazinanes could have catalyzed reactions such as aldol (B89426) additions, Michael additions, or even primitive peptide bond formations, contributing to the buildup of molecular complexity on the early Earth. Further research would be needed to investigate the catalytic potential of this compound for these and other prebiotically relevant transformations.

Research into Molecular Self-Organization and Selection Mechanisms within Dithiazinane Systems

A critical step in the origin of life is the spontaneous organization of molecules into ordered structures. nih.gov This process of self-assembly is driven by non-covalent interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces. The formation of micelles and vesicles from amphiphilic molecules is a classic example of prebiotic self-organization. nih.gov

The structure of this compound, with its heterocyclic core and three ethyl groups, suggests it may possess amphiphilic properties, albeit weak ones. The ethyl groups provide a degree of hydrophobicity, while the nitrogen and sulfur atoms can participate in hydrogen bonding, lending a hydrophilic character. It is plausible that in an aqueous environment, molecules of this compound could form aggregates or self-organize at interfaces, such as between water and a hydrophobic mineral surface.

Furthermore, the potential for diastereomers in this compound could introduce another layer of complexity to its self-organization. The interactions between different stereoisomers could lead to the formation of more complex and ordered supramolecular structures. Some research on short peptides has shown that homochirality can be a key factor in their ability to self-assemble into stable structures, a property that is fundamental to all known life. nih.gov Investigating whether similar principles apply to dithiazinane systems could provide insights into prebiotic selection mechanisms.

Interactions of Dithiazinanes with Geomimetic Environments

The early Earth was a geochemically diverse environment, and the interactions between organic molecules and mineral surfaces are thought to have been crucial for the origin of life. nih.govcarnegiescience.edu Mineral surfaces can concentrate dilute organic molecules from the surrounding environment, protect them from degradation by UV radiation or hydrolysis, and catalyze their reactions. nih.govelementsmagazine.org

Clay minerals, such as montmorillonite, and sulfide minerals, like pyrite, are particularly relevant to prebiotic chemistry. researchgate.netrsc.org The surface of these minerals could have provided a scaffold for the assembly of this compound and its precursors. The polar nature of the dithiazinane ring could facilitate its adsorption onto charged mineral surfaces.

For example, the nitrogen and sulfur atoms could coordinate with metal ions present in the mineral lattice, while the ethyl groups could interact with hydrophobic regions of the surface. Such interactions could orient the molecules in a way that promotes specific reactions or the formation of ordered assemblies. The study of how this compound behaves in the presence of various geomimetic surfaces would be a critical step in assessing its potential role in the geochemistry of the early Earth. mdpi.com

Table 2: Potential Interactions of this compound with Geomimetic Surfaces

| Mineral Type | Potential Interaction Mechanism | Possible Prebiotic Consequence |

| Clay Minerals (e.g., Montmorillonite) | Adsorption via hydrogen bonding and ion-dipole interactions. Intercalation within clay layers. | Concentration of precursors and products. Catalysis of formation. Protection from degradation. |

| Sulfide Minerals (e.g., Pyrite) | Coordination of sulfur atoms with iron centers on the mineral surface. | Catalysis of redox reactions. Potential role in primitive metabolic cycles. |

| Silica Surfaces (e.g., Quartz) | Hydrogen bonding with silanol (B1196071) groups. | Adsorption and organization. |

Systematic Synthesis and Investigation of 2,4,6 Triethyl 1,3,5 Dithiazinane Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies for Catalytic Performance

While specific structure-activity relationship (SAR) studies focusing on the catalytic performance of 2,4,6-triethyl-1,3,5-dithiazinane are not extensively documented in dedicated public literature, principles derived from related sulfur-nitrogen heterocycles can provide significant insights. mdpi.comopenmedicinalchemistryjournal.com The catalytic potential of such compounds often resides in the Lewis basicity of the nitrogen and sulfur atoms, which can coordinate to metal centers or activate substrates.

The ethyl groups at the 2, 4, and 6 positions of the dithiazinane ring are pivotal in defining the steric and electronic environment of the core heterocycle. Alterations to these substituents would predictably influence catalytic activity. For instance, replacing the ethyl groups with bulkier alkyl chains would likely increase steric hindrance around the catalytically active sites, potentially leading to enhanced selectivity in reactions involving prochiral substrates. Conversely, substitution with electron-withdrawing or electron-donating groups would modulate the electron density on the nitrogen and sulfur atoms, thereby tuning their Lewis basicity and, consequently, their catalytic efficacy.

A hypothetical SAR study could involve the synthesis of a library of 2,4,6-substituted-1,3,5-dithiazinane derivatives and their evaluation in a model catalytic reaction, such as the catalysis of C-C bond formation or transfer hydrogenation. The findings would be crucial for the rational design of more efficient and selective catalysts based on the 1,3,5-dithiazinane scaffold. The improved nitrogen selectivity after the addition of water and sulfur dioxide has been noted to be due to the inhibition of nitrous oxide formation through the Eley-Rideal and Langmuir-Hinshelwood mechanisms. nih.gov A deeper understanding of the structure-activity relationship and the impact of reaction conditions can offer a new avenue for developing high-performance de-NOx catalysts. nih.gov

Table 1: Hypothetical Structure-Activity Relationship in Catalysis for 2,4,6-Substituted-1,3,5-dithiazinane Derivatives

| Substituent at C2, C4, C6 | Expected Electronic Effect | Expected Steric Effect | Predicted Impact on Catalytic Activity |

|---|---|---|---|

| Methyl | Weakly electron-donating | Low | Baseline activity |

| Ethyl | Electron-donating | Moderate | Potential for good activity and moderate selectivity |

| Isopropyl | More electron-donating | High | Increased selectivity, potentially lower activity due to steric hindrance |

| Phenyl | Electron-withdrawing (inductive), electron-donating (resonance) | Moderate to High | Modulated Lewis basicity, potential for π-stacking interactions |

Functional Group Modifications and Heteroatom Substitutions within the Dithiazinane Scaffold

The synthetic versatility of the 1,3,5-dithiazinane scaffold allows for a range of functional group modifications and heteroatom substitutions, enabling the fine-tuning of its chemical and physical properties. researchgate.netresearchgate.net These modifications are key to developing derivatives with tailored functionalities for applications in materials science and catalysis.

Functional Group Modifications:

The peripheral ethyl groups of this compound can be functionalized to introduce new chemical handles. For example, the synthesis of dithiazinanes bearing functionalized alkyl chains at the carbon positions has been reported. researchgate.net This could be extended to include hydroxyl, amino, or carboxylic acid functionalities on the ethyl side chains, opening pathways for post-synthetic modifications, such as grafting onto solid supports or incorporation into larger molecular architectures.

Heteroatom Substitutions:

The substitution of the sulfur or nitrogen atoms within the 1,3,5-dithiazinane ring presents a more profound modification of the scaffold. Replacing a sulfur atom with another chalcogen, such as selenium, would significantly alter the electronic properties and coordination chemistry of the resulting heterocycle. Similarly, substitution of the nitrogen atom with phosphorus or arsenic could yield novel pnictogen-containing heterocycles with unique reactivity. The fusion of heterocyclic fragments is known to strongly modulate the physicochemical properties of phthalocyanine-type macrocycles and increase their electron affinity. researchgate.net

Table 2: Potential Functional Group Modifications and Heteroatom Substitutions of the 1,3,5-Dithiazinane Scaffold

| Modification Type | Position | Proposed Change | Potential New Property/Application |

|---|---|---|---|

| Functional Group Modification | C2, C4, C6 side chains | Introduction of -OH, -NH2, -COOH | Increased polarity, sites for further reaction/polymerization |

| Heteroatom Substitution | S1, S3 | Replacement with Selenium (Se) | Altered electronic properties, potential for new catalytic activities |

| Heteroatom Substitution | N5 | Replacement with Phosphorus (P) | Modified Lewis basicity, novel ligand properties |

Exploration of Polymeric or Supramolecular Assemblies Incorporating Dithiazinane Units

The integration of this compound units into polymeric or supramolecular assemblies is a promising avenue for the development of advanced materials with novel functions. nih.govnih.gov The inherent structural features of the dithiazinane ring, including the presence of multiple heteroatoms and defined stereochemistry, make it an attractive building block for creating complex, higher-order structures.

Polymeric Assemblies:

This compound derivatives, appropriately functionalized with polymerizable groups on the ethyl side chains, could be used as monomers in polymerization reactions. This could lead to the formation of linear or cross-linked polymers where the dithiazinane unit is either part of the polymer backbone or a pendant group. Such polymers could exhibit interesting properties, such as enhanced thermal stability, selective metal ion binding, or catalytic activity. The use of polymer-supported reagents is a well-established technique for simplifying product purification in chemical synthesis. biotage.com

Supramolecular Assemblies:

The nitrogen and sulfur atoms of the dithiazinane ring can participate in non-covalent interactions, such as hydrogen bonding and coordination to metal ions, which are the driving forces for the formation of supramolecular assemblies. nih.gov By designing dithiazinane derivatives with specific recognition motifs, it is possible to construct discrete supramolecular structures like cages, capsules, or extended networks. These assemblies could find applications in molecular recognition, guest encapsulation, and the development of responsive materials. The study of the dynamic behavior of such assemblies is crucial for understanding and controlling their function. nih.gov

Table 3: Potential Polymeric and Supramolecular Assemblies of this compound

| Assembly Type | Design Strategy | Potential Properties | Potential Applications |

|---|---|---|---|

| Linear Polymer | Polymerization of vinyl-functionalized dithiazinane monomers | Modified mechanical and thermal properties | Specialty plastics, functional coatings |

| Cross-linked Polymer | Copolymerization with a difunctional cross-linker | Insoluble, robust material | Heterogeneous catalyst support, scavenger resin |

| Supramolecular Dimer | Self-association through hydrogen bonding | Defined dimeric structure in solution | Building block for larger assemblies |

Advanced Analytical Methodologies in Dithiazinane Research

Chromatographic Techniques for Separation and Purity Profiling (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods are central to the analysis of 2,4,6-Triethyl-1,3,5-dithiazinane, enabling its separation from impurities and starting materials, and quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this method, the compound is vaporized and separated from other components in a mixture as it passes through a long, narrow tube known as a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The National Institute of Standards and Technology (NIST) has documented GC data for this compound, including its mass spectrum upon electron ionization. nist.govnist.gov The Kovats retention index, a relative measure of retention time, has been reported as 1434.8 on a standard non-polar column, which aids in its identification across different systems. nih.gov

Following separation by GC, the eluted compound enters a mass spectrometer, which bombards it with electrons, causing it to fragment into characteristic ions. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of these fragments. This allows for highly confident identification. nist.gov For enhanced selectivity towards sulfur and nitrogen-containing compounds, specialized detectors like the Sulfur Chemiluminescence Detector (SCD) or Nitrogen Chemiluminescence Detector (NCD) can be employed, offering high sensitivity and a linear, equimolar response. researchgate.net

Interactive Table 1: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value/Description | Reference |

|---|---|---|

| Compound Name | This compound | nist.gov |

| Molecular Formula | C₉H₁₉NS₂ | nist.gov |

| Molecular Weight | 205.38 g/mol | sigmaaldrich.com |

| GC Column Type | Standard non-polar (e.g., DB-5ms, HP-5ms) | nih.gov |

| Kovats Retention Index | 1434.8 (Standard non-polar) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nist.gov |

| Significant Mass Fragments (m/z) | Data available in NIST Mass Spectrum Data Center | nist.govnih.gov |

High-Performance Liquid Chromatography (HPLC)

For purity profiling and analysis of non-volatile impurities or degradation products, High-Performance Liquid Chromatography (HPLC) is the method of choice. While specific HPLC methods for this compound are not extensively published, methods for structurally similar triazine and dithio-compounds provide a strong basis for method development. sielc.com A reverse-phase (RP-HPLC) approach would be most common, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

Separation is achieved by varying the polarity of the mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid to ensure sharp peak shapes. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, although a mass spectrometer can also be coupled to the HPLC for peak identification.

Interactive Table 2: Plausible HPLC Parameters for Purity Profiling

| Parameter | Value/Description | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | C18 (Octadecyl-silica), 3 or 5 µm particle size | sielc.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water | sielc.com |

| Modifier | 0.1% Formic Acid (for MS compatibility) | sielc.com |

| Detection | UV-Vis Detector or Mass Spectrometry (MS) | news-medical.net |

| Application | Purity assessment, impurity isolation, stability studies | sielc.comnews-medical.net |

Coupled Analytical Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-IR)

For an unambiguous and comprehensive structural characterization, especially of novel compounds or trace-level impurities, coupling chromatographic separation with highly informative spectroscopic techniques is indispensable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a powerful hyphenated technique that directly links the separation power of HPLC with the definitive structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. news-medical.netmdpi.com This combination allows for the acquisition of detailed NMR spectra (e.g., ¹H, ¹³C, 2D-NMR) for individual components of a mixture as they elute from the HPLC column. news-medical.net

The technique can be performed in several modes:

On-flow: NMR spectra are recorded continuously as the eluent flows through the NMR probe. This is suitable for well-separated, abundant peaks. mdpi.com

Stopped-flow: The HPLC flow is halted when a peak of interest reaches the NMR probe, allowing for longer acquisition times and thus higher sensitivity and the ability to run more complex NMR experiments. mdpi.com

LC-SPE-NMR: Eluted peaks are trapped on individual solid-phase extraction (SPE) cartridges, which are then dried and eluted with a deuterated solvent into the NMR, significantly increasing concentration and sensitivity. news-medical.net

For this compound, LC-NMR would be invaluable for confirming its structure in a reaction mixture, identifying process-related impurities, or characterizing isomers without the need for prior isolation, which can be crucial for unstable compounds. news-medical.netresearchgate.net The coupling with Mass Spectrometry (LC-NMR-MS) provides complementary data on molecular weight and elemental composition simultaneously. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR is another hyphenated technique that provides complementary information to GC-MS. As components elute from the GC column, they pass through a "light pipe" in an infrared spectrometer. The resulting IR spectrum provides information about the vibrational frequencies of the molecule's functional groups.

While MS provides information based on fragmentation patterns, IR provides information on the intact molecule's bonding structure. For this compound, GC-IR could definitively identify the presence of C-H bonds in the ethyl groups, C-N bonds, and C-S bonds within the dithiazinane ring. This is particularly useful for distinguishing between isomers that might produce similar mass spectra but have different functional group arrangements. The combination of retention time, mass spectrum, and infrared spectrum provides an extremely high level of confidence in compound identification.

Prospective Research Trajectories and Emerging Applications

Identification of Novel Chemical Transformations Catalyzed by Dithiazinanes

Currently, there is a notable absence of published research specifically detailing the catalytic activity of 2,4,6-Triethyl-1,3,5-dithiazinane. The exploration of its capabilities to catalyze novel chemical transformations remains a nascent field.

The broader family of sulfur-nitrogen heterocycles has garnered interest for their potential catalytic applications. mdpi.comnih.gov The presence of lone pairs on the sulfur and nitrogen atoms within the dithiazinane ring suggests the potential for these sites to act as Lewis bases or to coordinate with metal centers, thereby facilitating catalytic cycles. Future research could investigate the use of this compound and its derivatives as organocatalysts or as ligands in transition metal catalysis. Potential areas of investigation include their use in asymmetric synthesis, C-C bond formation, and polymerization reactions.

Table 1: Conceptual Research Areas for Catalytic Applications of this compound

| Research Area | Potential Transformation | Rationale |

| Organocatalysis | Aldol (B89426) and Michael additions | The nitrogen and sulfur atoms could act as Lewis basic sites to activate substrates. |

| Ligand in Metal Catalysis | Cross-coupling reactions | The dithiazinane scaffold could coordinate to transition metals, influencing their catalytic activity and selectivity. |

| Asymmetric Catalysis | Enantioselective reductions or oxidations | Chiral derivatives of the dithiazinane could induce stereoselectivity in chemical reactions. |

Rational Design of Dithiazinane-Based Materials for Advanced Functionality

The development of advanced materials incorporating the this compound scaffold is an area with no significant research to date. While the compound itself is a liquid at room temperature, its structural motifs could be integrated into larger, functional material systems. nih.gov

The field of sulfur-nitrogen heterocycles has shown promise in the development of materials with interesting electronic and optical properties. mdpi.com The rational design of polymers or coordination frameworks incorporating the 1,3,5-dithiazinane ring could lead to materials with novel functionalities. For example, the sulfur atoms could facilitate conductivity or act as binding sites for heavy metals, suggesting potential applications in sensors or remediation technologies. The formation of polymeric dithiazine as an undesirable byproduct in the oil and gas industry indicates the propensity of some dithiazinane structures to form larger assemblies. researchgate.net Harnessing this polymerization in a controlled manner could be a viable strategy for material synthesis.

Table 2: Potential Functional Materials Derived from Dithiazinane Scaffolds

| Material Type | Potential Functionality | Design Strategy |

| Conductive Polymers | Organic electronics | Polymerization through functionalized dithiazinane monomers. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Use of dithiazinane derivatives as organic linkers. |

| Chemosensors | Heavy metal detection | Incorporation of dithiazinane units into fluorescent or colorimetric sensor molecules. |

Integration of Dithiazinane Synthesis and Reaction Studies with Continuous Flow Chemistry

The application of continuous flow chemistry to the synthesis and reactions of this compound has not been reported in scientific literature. However, flow chemistry has emerged as a powerful tool for the synthesis of a wide range of heterocyclic compounds, offering advantages in terms of safety, efficiency, and scalability. mdpi.comresearchgate.netuc.pt

Given that the synthesis of some heterocyclic compounds can involve hazardous reagents or intermediates, the enclosed and controlled environment of a flow reactor can offer significant safety benefits. cam.ac.uk Future research could focus on developing a continuous flow process for the synthesis of this compound and its derivatives. This could enable safer handling of reagents and allow for rapid optimization of reaction conditions. Furthermore, integrating in-line analysis techniques could provide real-time monitoring and control over the reaction, leading to higher yields and purity.

Table 3: Conceptual Advantages of Flow Chemistry for Dithiazinane Synthesis

| Parameter | Batch Chemistry | Continuous Flow Chemistry |

| Safety | Handling of potentially hazardous reagents in large volumes. | Smaller reaction volumes, enclosed system, better heat and mass transfer. |

| Efficiency | Longer reaction times, potential for side reactions. | Precise control over reaction parameters, rapid optimization, potentially higher yields. |

| Scalability | Often challenging to scale up from lab to industrial production. | More straightforward scalability by running the system for longer or using parallel reactors. |

Interdisciplinary Research Interfaces with Materials Science and Chemical Biology for Dithiazinane Systems

The interdisciplinary research landscape for this compound at the interface of materials science and chemical biology is currently undeveloped. While some dithiazine derivatives have been investigated for antimicrobial and antifungal properties, these studies have not yet extended to the rational design of probes or materials for chemical biology applications. ontosight.ai

The structural features of the 1,3,5-dithiazinane ring system offer potential for the development of new tools in chemical biology. The ability to functionalize the ring at various positions could allow for the attachment of fluorophores, affinity tags, or other reporter groups. Such modified dithiazinanes could be explored as chemical probes to study biological processes or as building blocks for the synthesis of bioactive molecules. For instance, the design of dithiazine-based compounds as enzyme inhibitors or receptor ligands is a plausible future research direction. clockss.orgnih.gov

Table 4: Potential Interdisciplinary Applications of Functionalized Dithiazinanes

| Field | Application | Rationale |

| Materials Science | Self-assembling materials | The heterocyclic core could direct the formation of ordered supramolecular structures. |

| Chemical Biology | Fluorescent probes | Attachment of fluorophores to the dithiazinane scaffold for imaging applications. |

| Medicinal Chemistry | Drug discovery scaffolds | The dithiazinane ring could serve as a core structure for the development of new therapeutic agents. nih.gov |

Q & A

What are the optimal synthetic routes for 2,4,6-triethyl-1,3,5-dithiazinane, and how can by-product formation be minimized?

Answer:

The compound is synthesized via cyclization reactions, such as the reaction of propionaldehyde with aqueous ammonium sulfide in ethanol. However, this method generates by-products like 3,5-diethyl-1,2,4-trithiolane and 2,4,6-triethyl-hexahydro-1,3,5-triazine. To minimize these, reaction parameters (e.g., stoichiometry, temperature, and solvent polarity) must be tightly controlled. GC-MS and NMR analyses are critical for identifying and quantifying by-products . Catalytic transamination using Sm(NO₃)₃·6H₂O (5 mol%) at 20°C in CHCl₃ can improve selectivity, achieving yields up to 70% with reduced side reactions .

How do Brønsted and Lewis acids influence the synthesis of 1,3,5-triazinane derivatives, and what lessons apply to this compound?

Answer:

Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃) catalyze cyclocondensation reactions by activating thiourea derivatives and carboxylic acids. FeCl₃·6H₂O is particularly effective for synthesizing triazinane-2,4-dithiones via a two-step mechanism involving intermediate thioamide formation. These insights suggest that acid-catalyzed pathways could be adapted for this compound synthesis, though solvent choice (e.g., ethanol vs. DMF) and catalyst loading require optimization to avoid side reactions .

What advanced spectroscopic techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Resolves ethyl group environments and confirms ring substitution patterns.

- FTIR : Identifies S–C–N stretching modes (600–800 cm⁻¹) and C–H vibrations of ethyl groups.

- FTMS (High-Resolution Mass Spectrometry) : Provides exact mass determination to distinguish isotopic patterns from by-products.

- X-ray Diffraction : Resolves crystal packing and confirms chair conformation of the dithiazinane ring (applies to derivatives like triethyl-1,3,5-triazine-2,4,6-tricarboxylate) .

How can computational methods aid in predicting the stability and reactivity of this compound?

Answer:

- DFT Calculations : Predict thermodynamic stability by modeling ring strain and electron delocalization in the dithiazinane core.

- Molecular Dynamics (MD) : Simulates decomposition pathways under thermal stress (e.g., GC-MS conditions at 250°C), revealing intermediates like thiolanes or triazines .

- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystal structures to assess packing efficiency and stability .

What contradictions exist in catalytic strategies for dithiazinane synthesis, and how can they be resolved?

Answer:

While Sm(NO₃)₃·6H₂O shows high catalytic activity in transamination reactions (~70% yield), other transition metals (Cu, Pd) exhibit lower efficiency due to competing coordination with sulfur atoms. Resolution requires mechanistic studies (e.g., in situ XAFS to monitor metal-thiolate interactions) and screening of lanthanide catalysts (e.g., La³⁺) for improved turnover . Contrastingly, FeCl₃·6H₂O is effective for triazinane-dithione synthesis but may promote oxidative side reactions in dithiazinane systems, necessitating inert atmospheres .

What are the thermal decomposition pathways of this compound, and how do they impact analytical workflows?

Answer:

At elevated temperatures (e.g., GC-MS injection ports), the compound undergoes ring-opening to form 3,5-diethyl-1,2,4-trithiolane and N-propylidene-1-amino-1-propene. To mitigate this:

- Use lower ionization temperatures (e.g., 70°C for EI-MS).

- Derivatize with stabilizing agents (e.g., trimethylsilyl groups) to enhance volatility without decomposition.

- Pair GC-MS with low-temperature HPLC-UV to cross-validate results .

How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

Answer:

X-ray powder diffraction with Rietveld refinement can distinguish between chair and boat conformations in solid-state structures. For example, triethyl-1,3,5-triazine-2,4,6-tricarboxylate adopts a planar conformation due to ester group resonance, whereas dithiazinane derivatives exhibit puckered rings. Synchrotron radiation improves resolution for light-atom (S, N) positioning .

What methodological gaps exist in the safety profiling of this compound for non-food applications?

Answer:

While GRAS evaluations for flavoring analogs (e.g., 2-(furan-2-yl)-4,6-dimethyldithiazinane) rely on Ames tests and hydrolysis studies, dithiazinane-specific toxicology data are limited. Recommended steps:

- In vitro CYP450 inhibition assays : Assess metabolic interference.

- Aquatic toxicity testing : Required due to sulfur content (EC₅₀ for Daphnia magna).

- Hydrolysis studies : Simulate gastric/intestinal conditions to evaluate persistence .

How can reaction kinetics be optimized for scalable synthesis of this compound?

Answer:

- Rate Law Determination : Use stopped-flow UV-Vis to monitor intermediate formation (e.g., thioamide) in real time.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes by enhancing cyclization efficiency.

- Continuous Flow Systems : Minimize by-products via precise residence time control, as demonstrated for triazine derivatives .

What strategies address discrepancies in NMR data interpretation for sulfur-containing heterocycles?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.